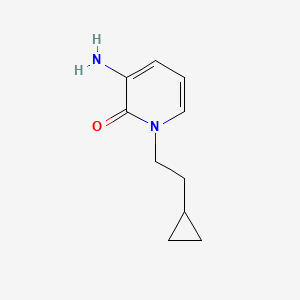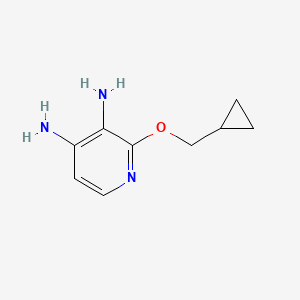
2-(Cyclopropylmethoxy)pyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)pyridine-3,4-diamine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This compound is a pyridine derivative, characterized by the presence of a cyclopropylmethoxy group attached to the pyridine ring at the 2-position and two amino groups at the 3 and 4 positions. It is a high-purity chemical compound often used in research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including 2-(Cyclopropylmethoxy)pyridine-3,4-diamine, typically involves the reaction of aldehydes or ketones with ammonia in the presence of a catalyst. The Chichibabin synthesis is a well-known method for producing pyridine derivatives . This reaction is carried out in the gas phase on a solid acid catalyst, such as silica-alumina.
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve the use of shape-selective catalysts like ZSM-5 zeolite . These catalysts enable the efficient synthesis of pyridine bases by facilitating the reaction of acetylene and hydrogen cyanide or other suitable precursors.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethoxy)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups at the 3 and 4 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethoxy)pyridine-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethoxy)pyridine-3,4-diamine involves its interaction with specific molecular targets. For example, similar compounds like amifampridine (3,4-diaminopyridine) block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This mechanism can be extrapolated to this compound, suggesting it may have similar effects on ion channels and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diaminopyridine: A compound with similar structural features, used in the treatment of rare muscle diseases.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities.
Pyridine Compounds: Pyridine derivatives are known for their antimicrobial and antiviral activities.
Uniqueness
2-(Cyclopropylmethoxy)pyridine-3,4-diamine is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to other pyridine derivatives. This structural feature may enhance its stability and specificity in various applications .
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-(cyclopropylmethoxy)pyridine-3,4-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-3-4-12-9(8(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2,(H2,10,12) |
InChI-Schlüssel |
WYBDDKYZANSYNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=NC=CC(=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


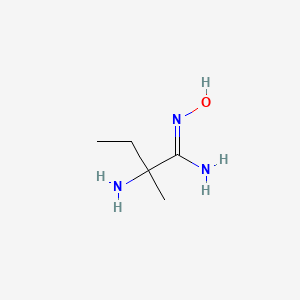
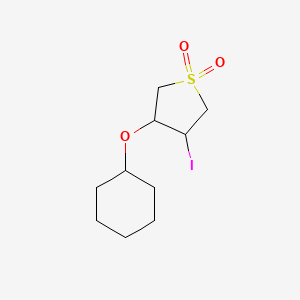


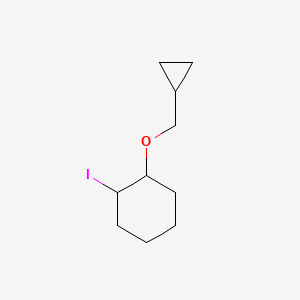
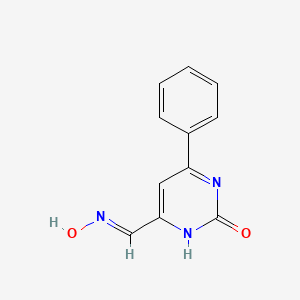
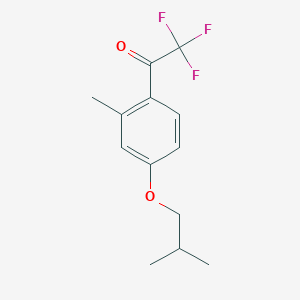

![4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide](/img/structure/B13082898.png)

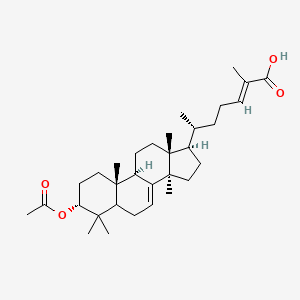
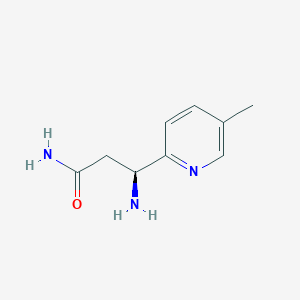
![1-[2-(Pyrazin-2-YL)ethyl]-1H-imidazol-2-amine](/img/structure/B13082914.png)
